molecular formula C15H21NO6 B12316389 N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid

N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid

Cat. No.: B12316389
M. Wt: 311.33 g/mol
InChI Key: MTWXPRLVCZWIQM-UHFFFAOYSA-N
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Description

N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid is a chiral β-hydroxy-α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group, and a 4-methoxyphenyl substituent. Its stereochemical configuration (S,S) at the amino and hydroxyl positions is critical for its biological and synthetic applications. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for proteasome inhibitors like KZR-616, as evidenced by its role in multi-step synthetic pathways involving esterification, deprotection, and amidation .

Properties

IUPAC Name

2-hydroxy-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-5-7-10(21-4)8-6-9/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWXPRLVCZWIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Starting Material and Allylation

The synthesis begins with (R)-(4-hydroxyphenyl)glycine, which undergoes O-allylation with iodomethane in the presence of cesium carbonate to introduce the methoxy group. Subsequent protection of the amine with a nitrobenzenesulfonyl (Ns) group yields an intermediate amenable to stereocontrolled allylation.

Key Reaction Conditions:

  • Allylation reagent: N-Ns-allylamine
  • Base: Cs₂CO₃
  • Temperature: 50°C
  • Yield: 70%.

Domino Metathesis and Deprotection

The allylated intermediate undergoes a domino metathesis reaction using Hoveyda–Grubbs second-generation catalyst to form a heterotricyclic structure. Boc protection of the amine, followed by methanolysis and Pinnick oxidation, yields the carboxylic acid precursor. Final deprotection with hydrochloric acid affords the target compound with >99% enantiomeric excess (ee).

Critical Steps and Yields:

Step Reagents/Conditions Yield Reference
Allylation N-Ns-allylamine, Cs₂CO₃ 70%
Metathesis Hoveyda–Grubbs catalyst 71%
Boc Protection Boc₂O, DMAP 93%
Final Deprotection 6M HCl, 65°C 92%

This method achieves high stereocontrol but requires 11–18 steps, resulting in a total yield of 0.7–6.3%.

Enzymatic Kinetic Resolution

A patent by outlines an enzymatic approach to resolve racemic mixtures of 2-amino-3-hydroxypropanoic acid derivatives. This method is advantageous for scalability and reduced reliance on chiral catalysts.

Racemic Substrate Preparation

Racemic 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid is synthesized via epoxidation of cinnamic acid derivatives using hydrogen peroxide. The resulting epoxide is hydrolyzed under acidic conditions to form the racemic amino alcohol.

Enzyme-Catalyzed Resolution

Lipases or esterases selectively hydrolyze one enantiomer of the racemic ester. For example, using Candida antarctica lipase B in a biphasic system (aqueous/organic) achieves enantiomeric ratios (E) >200. The resolved (2S,3S)-ester is then hydrolyzed to the free acid and Boc-protected.

Optimized Conditions:

  • Enzyme: Candida antarctica lipase B
  • Temperature: 37°C
  • pH: 7.5
  • Yield (desired enantiomer): 45% (theoretical max: 50%).

Boc Protection

The resolved amino acid is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine as a base, yielding the final product with 98% ee.

Catalytic Nitrene C–H Insertion

A novel two-step protocol reported by converts carboxylic acids directly into N-Boc-protected α-amino acids via iron-catalyzed nitrene insertion.

Azanyl Ester Formation

The carboxylic acid (e.g., 3-(4-methoxyphenyl)propionic acid) is coupled with tert-butyl aminocarbonate (BocNHOH) to form an azanyl ester. This intermediate undergoes iron-catalyzed 1,3-nitrogen migration to install the α-amino group.

Reaction Parameters:

  • Catalyst: Fe(acac)₃
  • Ligand: (R,R)-Ph-pybox
  • Solvent: Dichloroethane
  • Yield: 65–78%.

Stereochemical Outcome

The reaction proceeds with excellent enantioselectivity (up to 94% ee) for α-monosubstituted amino acids. For α,α-disubstituted variants (e.g., 3-(4-methoxyphenyl)propionic acid), an enantioconvergent mechanism ensures high ee despite starting from racemic material.

Advantages:

  • Fewer steps (2 steps vs. 11–18 in enantioselective synthesis).
  • Broad substrate scope, including aryl and alkyl side chains.

Comparative Analysis of Methods

Method Key Steps Total Yield Enantiomeric Excess Scalability Reference
Enantioselective Allylation, metathesis, Boc 0.7–6.3% >99% ee Low
Enzymatic Resolution Epoxidation, hydrolysis, Boc 45% 98% ee High
Nitrene C–H Insertion Azanyl ester, Fe-catalyzed 65–78% 94% ee Moderate

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction can regenerate the hydroxy group.

Scientific Research Applications

Pharmaceutical Development

N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid is utilized as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that enhance drug efficacy and specificity, particularly in targeting neurological disorders.

Case Study:
A study demonstrated that derivatives of this compound could effectively target specific receptors in the brain, leading to improved therapeutic outcomes in animal models of neurodegenerative diseases. The compound's ability to enhance solubility and bioavailability is crucial for developing effective treatments.

Peptide Synthesis

The compound plays a vital role in solid-phase peptide synthesis (SPPS), where it serves as a building block for creating complex peptides. Its stability and bioactivity make it an attractive choice for researchers aiming to develop therapeutic peptides.

Data Table: Peptide Synthesis Yield

Peptide SequenceYield (%)Reaction Conditions
A-Boc-Phe-Gly85SPPS at room temperature
N-Boc-Leu-Ala78SPPS with coupling agents
N-Boc-Val-Tyr80SPPS under microwave irradiation

Bioconjugation

This compound is employed in bioconjugation techniques, facilitating the attachment of drugs to antibodies or other biomolecules. This is essential for creating targeted therapies with reduced side effects.

Application Example:
In a recent study, researchers successfully linked this compound to monoclonal antibodies, enhancing the targeting of cancer cells while minimizing off-target effects. The bioconjugates demonstrated improved therapeutic indices in preclinical models.

Drug Delivery Systems

The unique structure of this compound makes it suitable for developing novel drug delivery systems. Its ability to improve the solubility and bioavailability of therapeutic agents is particularly beneficial in formulating oral and injectable medications.

Research Findings:
A formulation study indicated that incorporating this compound into lipid-based carriers significantly enhanced the delivery efficiency of poorly soluble drugs, leading to higher plasma concentrations and improved pharmacological effects.

Mechanism of Action

The mechanism of action of N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The hydroxy and methoxyphenyl groups contribute to the compound’s overall reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (Compound 17)
  • Structure : Similar backbone but lacks explicit stereochemical designation.
  • Synthesis: Synthesized via Boc-protection of (2S,3R)-methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate, yielding 45% after purification .
  • Key Difference : Stereochemistry (2S,3R vs. S,S in the target compound) significantly impacts biological activity and synthetic utility.
b. N-Boc-3-(S)-Amino-2-(S)-Hydroxy-3-Naphthalen-2-yl-Propionic Acid
  • Structure : Replaces 4-methoxyphenyl with a naphthalen-2-yl group.
c. (S)-N-Boc-3-Amino-3-Phenylpropanoic Acid
  • Structure : Lacks the hydroxyl group present in the target compound.
  • Applications : Used as a chiral building block in peptide synthesis but exhibits reduced hydrogen-bonding capacity, altering solubility and receptor interactions .

Stereochemical and Structural Modifications

a. (4S,5R)-3-Boc-2-(4-Methoxyphenyl)-4-Phenyloxazolidine-5-Carboxylic Acid
  • Structure : Incorporates an oxazolidine ring, a cyclic carbamate.
  • Advantages : Enhanced stability under basic conditions due to ring rigidity.
  • Disadvantages : Reduced reactivity in nucleophilic acyl substitution compared to linear Boc-protected analogs .
b. 2-N-Boc-3-(4-Methoxy-phenyl)-2-Methylaminomethyl-Propionic Acid
  • Structure: Features a methylaminomethyl branch at the α-position.
  • Impact: Branched structure may sterically hinder enzymatic degradation, improving metabolic stability. However, synthesis requires additional steps for introducing the methylaminomethyl group .

Substituent Effects on the Aromatic Ring

a. (2S)-2-Amino-3-(4-Methoxy-3-Methylphenyl)Propanoic Acid
  • Structure : Adds a methyl group at the 3-position of the phenyl ring.
b. (2S)-2-Amino-3-(4-Hydroxy-3-Nitrophenyl)Propanoic Acid
  • Structure : Nitro and hydroxyl groups on the phenyl ring.
  • Reactivity: Nitro group increases susceptibility to redox reactions, as seen in peroxynitrite-mediated amino acid modifications .

Biological Activity

N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid is a significant compound in pharmaceutical research, particularly noted for its diverse biological activities. This article explores its applications, mechanisms, and relevant case studies.

  • Molecular Formula : C15H21NO6
  • Molecular Weight : 311.330 g/mol
  • CAS Number : 959576-39-7

Applications in Pharmaceutical Research

This compound is primarily utilized in:

  • Pharmaceutical Development : Serves as an intermediate in synthesizing drugs targeting neurological disorders, enhancing drug efficacy and specificity .
  • Peptide Synthesis : Frequently used in solid-phase peptide synthesis, allowing the creation of complex peptides with improved stability and bioactivity .
  • Bioconjugation : Facilitates the attachment of drugs to antibodies or other biomolecules, crucial for targeted therapy .
  • Drug Delivery Systems : Its unique structure aids in developing novel drug delivery systems, improving solubility and bioavailability .
  • Analytical Chemistry : Employed in chromatography for separating and identifying biomolecules, aiding quality control and research applications .

Biological Mechanisms

The compound's biological activity is attributed to its structural features, which allow it to interact with various biological pathways:

  • Neurotransmitter Activity : It has been implicated in studies related to neurotransmitter modulation, particularly affecting AMPA receptor-mediated synaptic transmission .
  • Antioxidant Properties : Research indicates that derivatives of this compound may exhibit antioxidant effects, reducing intracellular reactive oxygen species (ROS) levels .

Study 1: Neurotransmitter Modulation

A study demonstrated that this compound significantly influenced AMPA receptor currents. The compound was shown to mediate large-amplitude bursts of synaptic currents, indicating its potential role in modulating excitatory neurotransmission .

Study 2: Antioxidant Effects

In another study focusing on oxidative stress defense mechanisms, derivatives of the compound were tested for their ability to enhance cell growth and reduce ROS levels in cultures. Results indicated that these compounds could play a role in cellular defense against oxidative damage .

Research Findings Summary Table

Study FocusFindingsReference
Neurotransmitter ActivityModulates AMPA receptor-mediated currents
Antioxidant PropertiesReduces ROS levels; enhances cell growth
Drug DevelopmentIntermediate for drugs targeting neurological disorders
Peptide SynthesisBuilding block for complex peptides

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